molecular formula C11H18ClN3 B2378635 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 2193060-65-8

2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2378635
CAS No.: 2193060-65-8
M. Wt: 227.74
InChI Key: CKDMSQVASPDXMC-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3 and a molecular weight of 227.74. It is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine family .


Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Teng Da-wei (2012) discusses the synthesis of a related compound, 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, which was produced through reductive amination, chlorization, and cyclization, providing insights into the synthesis process of similar compounds (Teng Da-wei, 2012).
  • Industrial Process Development : Baenziger, Durantie, and Mathes (2017) developed an industrial process for efficiently preparing 3-Aminoimidazo[1,2-a]pyrazine, a related scaffold found in many drugs, through the Groebke–Blackburn–Bienaymé multicomponent reaction, indicating the scalability of production methods for related compounds (Baenziger, Durantie, & Mathes, 2017).

Biological Applications and Studies

  • Antimicrobial and Anti-Inflammatory Agents : Kendre, Landge, and Bhusare (2015) synthesized novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, testing them for antimicrobial and anti-inflammatory activities. This study provides an example of the potential biological applications for derivatives of imidazo[1,2-a]pyrazine (Kendre, Landge, & Bhusare, 2015).
  • G Protein Ligands : Küppers et al. (2019) focused on the derivative BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, for its role as a Gαq inhibitor, exploring its potential in pharmacology and indicating the relevance of such compounds in cellular signaling pathways (Küppers et al., 2019).

Pharmacological Studies

  • Anti-Diabetic Properties : Ibraheem et al. (2020) studied benzimidazole-pyrazoline hybrid molecules, demonstrating the anti-diabetic potential through α-glucosidase inhibition activity. This study highlights the pharmacological relevance of pyrazine derivatives in treating conditions like diabetes (Ibraheem et al., 2020).

Environmental and Other Applications

  • Eco-Compatible Routes for Synthesis : Jia et al. (2014) described an eco-compatible route for synthesizing heterocyclic compounds, including pyrazine derivatives, from marine biomass. This highlights the environmental aspect of synthesizing such compounds and their potential use in various industries (Jia et al., 2014).

Properties

IUPAC Name

2-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-2-4-9(3-1)10-8-14-6-5-12-7-11(14)13-10;/h8-9,12H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDMSQVASPDXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN3CCNCC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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